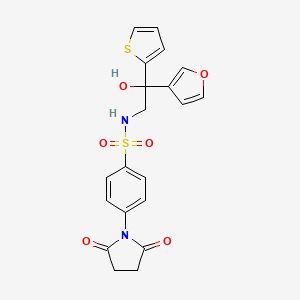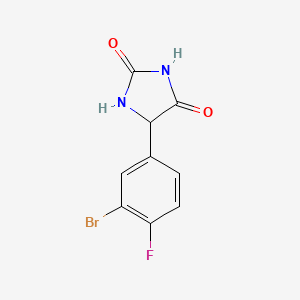![molecular formula C16H14N4O3S B3006482 4-Morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 2126161-77-9](/img/structure/B3006482.png)
4-Morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 4-Morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid and its derivatives have been synthesized through various methods, demonstrating their utility in chemical synthesis. A study by Lei et al. (2017) detailed a synthesis method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their importance as intermediates in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).
- Research by Zaki et al. (2020) also demonstrates the synthesis of related compounds, showing the potential of these molecules in creating novel antimicrobial agents (Zaki, El-Dean, Radwan, & Ammar, 2020).
Biological Activity and Medical Applications
- Certain derivatives of this compound have shown potential antianaphylactic activity, as explored in a study by Wagner et al. (1993), where N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, structurally related to the compound , exhibited this biological activity (Wagner, Vieweg, Prantz, & Leistner, 1993).
- Hobbs et al. (2019) identified 4-(Pyrimidin-4-yl)morpholines as significant pharmacophores for inhibiting the PI3K and PIKKs pathways, indicating the potential of these compounds in cancer research and therapy (Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, & Summers, 2019).
Pharmaceutical Development and Drug Design
- The compound and its derivatives play a crucial role in the development of new pharmaceuticals. For instance, Thanusu et al. (2010) highlighted the synthesis of novel pyrimidin-2-amines, which are significant in the creation of drugs for various medical conditions (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
- Furthermore, Hayakawa et al. (2007) discovered derivatives of 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine as potent inhibitors of p110alpha, a component of the PI3 kinase pathway, indicating their potential in treating diseases like cancer (Hayakawa, Kaizawa, Moritomo, Koizumi, Ohishi, Yamano, Okada, Ohta, Tsukamoto, Raynaud, Workman, Waterfield, & Parker, 2007).
Mécanisme D'action
Target of Action
The primary target of this compound is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) . It plays a crucial role in both inherited and sporadic PD .
Mode of Action
The compound acts as an inhibitor of the LRRK2 kinase . It binds to the ATP-binding pocket of the kinase, leading to a decrease in the kinase’s activity . This interaction results in changes in the function of the LRRK2 protein, potentially altering the progression of PD .
Biochemical Pathways
The inhibition of LRRK2 affects several biochemical pathways. One of the key pathways influenced is the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components . By inhibiting LRRK2, the compound may enhance autophagy, thereby promoting the clearance of pathological protein aggregates that are characteristic of PD .
Pharmacokinetics
The compound exhibits good CNS drug-like properties, including passive permeability and P-gp efflux ratios congruent with high brain availability . These properties suggest that the compound can cross the blood-brain barrier effectively, which is crucial for its action in PD .
Result of Action
The inhibition of LRRK2 by the compound leads to a decrease in the kinase’s activity, which can alter the function of the LRRK2 protein . This can potentially slow down the progression of PD by enhancing autophagy and promoting the clearance of pathological protein aggregates .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its ability to bind to LRRK2 . Additionally, the presence of other molecules can influence the compound’s action, as they may compete with the compound for binding to LRRK2 .
Propriétés
IUPAC Name |
4-morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-16(22)10-9-24-15-12(10)14(20-5-7-23-8-6-20)18-13(19-15)11-3-1-2-4-17-11/h1-4,9H,5-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEHDKRVTCFABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=CSC3=NC(=N2)C4=CC=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
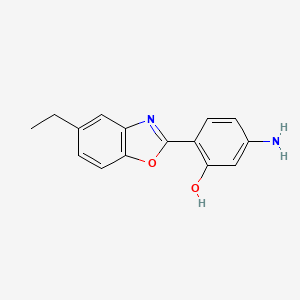

![N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B3006404.png)

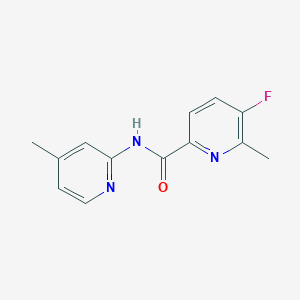
![N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3006410.png)
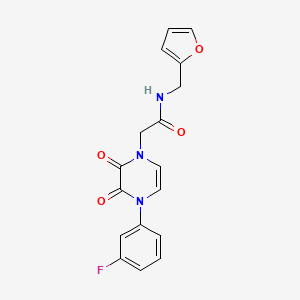
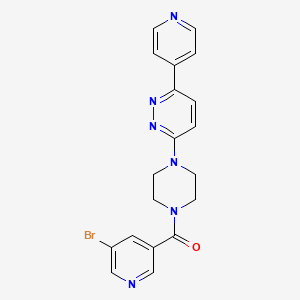
![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006416.png)
![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)
